Cas no 1184752-67-7 ((3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine)
![(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine structure](https://ja.kuujia.com/scimg/cas/1184752-67-7x500.png)
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine 化学的及び物理的性質
名前と識別子
-
- (3',5'-DIFLUORO-[1,1'-BIPHENYL]-2-YL)METHANAMINE
- (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine
-
- インチ: 1S/C13H11F2N/c14-11-5-10(6-12(15)7-11)13-4-2-1-3-9(13)8-16/h1-7H,8,16H2
- InChIKey: SANJGVJAEPUFEF-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=C(C=1)C1C=CC=CC=1CN)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 212
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 26
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1759360-1g |
(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)methanamine |
1184752-67-7 | 98% | 1g |
¥5723.00 | 2024-08-09 | |
Alichem | A019124845-1g |
(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)methanamine |
1184752-67-7 | 95% | 1g |
$596.70 | 2023-09-04 |
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamineに関する追加情報
Introduction to (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine (CAS No. 1184752-67-7)
The compound (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine, identified by its CAS number 1184752-67-7, represents a significant advancement in the field of chemical and pharmaceutical research. This molecule, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in various scientific domains. The presence of fluorine atoms at the 3' and 5' positions of the biphenyl core, combined with the amine functional group, contributes to its distinct chemical behavior and reactivity.
In recent years, the exploration of fluorinated aromatic compounds has been a focal point in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their metabolic stability, bioavailability, and binding affinity to biological targets. The specific arrangement of fluorine atoms in (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine is believed to play a crucial role in modulating its interactions with biological systems. This compound's structure suggests potential utility in the development of novel therapeutic agents, particularly in areas such as oncology and anti-inflammatory treatments.
Current research indicates that the amine moiety in this compound can serve as a versatile pharmacophore, enabling interactions with various biological receptors and enzymes. The biphenyl core, a well-known scaffold in drug design, provides additional opportunities for structural modifications to optimize pharmacokinetic properties. Studies have begun to explore the synthesis of derivatives of (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine to evaluate their efficacy in preclinical models.
One of the most promising applications of this compound is in the realm of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are frequently implicated in diseases such as cancer. The fluorinated biphenyl structure of (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine suggests that it may exhibit potent inhibitory effects on specific kinases by binding to their active sites. Preliminary computational studies have shown that this compound can interact with key residues in kinase domains, potentially leading to the development of effective inhibitors.
Additionally, the compound's potential as an intermediate in the synthesis of more complex molecules has been recognized. Its unique structure allows for further functionalization, enabling chemists to create a library of derivatives with tailored properties. This flexibility makes it an attractive candidate for use in combinatorial chemistry approaches, where large numbers of compounds can be rapidly synthesized and screened for biological activity.
The synthesis of (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine involves multi-step organic reactions that highlight the expertise required in fluorinated chemistry. The introduction of fluorine atoms at specific positions necessitates precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it increasingly feasible to produce complex fluorinated aromatic compounds like this one, paving the way for further exploration of their applications.
In terms of biological evaluation, early studies have demonstrated that (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine exhibits moderate activity against certain cancer cell lines. These findings are encouraging and warrant further investigation into its potential as a lead compound for drug development. Researchers are particularly interested in understanding how the presence of fluorine atoms influences its interactions with biological targets and whether these interactions can be optimized to enhance therapeutic efficacy.
The compound's pharmacokinetic profile is also being carefully studied. Fluorinated compounds are known to exhibit improved metabolic stability compared to their non-fluorinated counterparts. This property can lead to longer half-lives and improved bioavailability, which are critical factors for successful drug candidates. Detailed pharmacokinetic studies will provide valuable insights into how (3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine behaves within biological systems and guide future optimization efforts.
As research progresses, it is expected that new derivatives of this compound will be synthesized and evaluated for their biological activity. The combination of computational modeling, synthetic chemistry expertise, and biological testing will be essential in identifying compounds with optimal therapeutic properties. The development pipeline for such novel compounds represents a significant step forward in addressing unmet medical needs.
1184752-67-7 ((3',5'-Difluoro-[1,1'-biphenyl]-2-YL)methanamine) 関連製品
- 1556966-10-9(methyl 3-amino-2-(oxolan-3-yl)propanoate)
- 2034536-98-4(2-bromo-N-{5-(furan-2-yl)pyridin-3-ylmethyl}-5-methoxybenzamide)
- 1546681-34-8(1-(thiolan-3-yl)methylcyclopropan-1-amine)
- 852388-71-7(N'-hydroxy-2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethanimidamide)
- 2172605-53-5(1-ethyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2649078-00-0(1-(2-isocyanatoethyl)-2-methoxy-4-nitrobenzene)
- 279-82-3(3-Azabicyclo[3.2.1]octane)
- 2098079-38-8(2,2'-(3-(thiophen-2-yl)-1H-pyrazole-1,4-diyl)diacetonitrile)
- 4945-48-6(Piperidine, 1-butyl-)
- 2111005-83-3(3-methyl-1-(oxan-2-yl)methyl-1H-pyrazol-4-amine)



